molecular formula C56H62Br2O2P2 B573214 ((2 5-Bis(hexyloxy)-1 4-phenylene)bis(ME CAS No. 165377-28-6

((2 5-Bis(hexyloxy)-1 4-phenylene)bis(ME

Cat. No.: B573214
CAS No.: 165377-28-6
M. Wt: 988.866
InChI Key: GHLOHBCBJVAGES-UHFFFAOYSA-L
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Description

((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME): is an organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) typically involves the reaction of 2,5-dihydroxy-1,4-phenylene with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenylene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenylene derivatives.

Scientific Research Applications

Chemistry: ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is used as a building block in the synthesis of advanced materials, including liquid crystals and organic semiconductors.

Biology: In biological research, this compound is explored for its potential as a molecular probe due to its unique structural properties.

Medicine: While direct medical applications are limited, derivatives of this compound are investigated for their potential in drug delivery systems and as components in diagnostic tools.

Industry: In the industrial sector, ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hexyloxy groups enhance the compound’s solubility and facilitate its incorporation into various matrices, thereby influencing its activity. The phenylene ring provides a rigid framework that can interact with specific molecular pathways, leading to desired chemical or biological outcomes.

Comparison with Similar Compounds

    2,5-Dihexyloxy-1,4-phenylene: Similar structure but lacks the bis(ME) functionality.

    2,5-Dimethoxy-1,4-phenylene: Contains methoxy groups instead of hexyloxy groups.

    2,5-Diethoxy-1,4-phenylene: Contains ethoxy groups instead of hexyloxy groups.

Uniqueness: ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME) is unique due to the presence of both hexyloxy groups and the bis(ME) functionality, which confer distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

[2,5-dihexoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H62O2P2.2BrH/c1-3-5-7-27-41-57-55-43-48(46-60(52-35-21-12-22-36-52,53-37-23-13-24-38-53)54-39-25-14-26-40-54)56(58-42-28-8-6-4-2)44-47(55)45-59(49-29-15-9-16-30-49,50-31-17-10-18-32-50)51-33-19-11-20-34-51;;/h9-26,29-40,43-44H,3-8,27-28,41-42,45-46H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLOHBCBJVAGES-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCCCC)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H62Br2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746612
Record name {[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)}bis(triphenylphosphanium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

988.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165377-28-6
Record name {[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)}bis(triphenylphosphanium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)]bis[triphenylphosphonium bromide]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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